molecular formula C20H15N5 B14212922 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- CAS No. 824394-41-4

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-

Cat. No.: B14212922
CAS No.: 824394-41-4
M. Wt: 325.4 g/mol
InChI Key: PRIPYLXRSWPWOJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- is a complex heterocyclic compound that features a benzimidazole core substituted with imidazole and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully hydrogenated products.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-: Lacks the pyrrole group, which may affect its biological activity and chemical reactivity.

    1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-: Similar structure but with different substituents on the benzimidazole core.

Uniqueness

The presence of both imidazole and pyrrole groups in 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)- makes it unique compared to other benzimidazole derivatives. This structural feature contributes to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

824394-41-4

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-6-pyrrol-1-yl-1H-benzimidazole

InChI

InChI=1S/C20H15N5/c1-2-6-16(15(5-1)19-21-9-10-22-19)20-23-17-8-7-14(13-18(17)24-20)25-11-3-4-12-25/h1-13H,(H,21,22)(H,23,24)

InChI Key

PRIPYLXRSWPWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)N5C=CC=C5

Origin of Product

United States

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